molecular formula C16H17N5O2S B2913949 ethyl 5-amino-1-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate CAS No. 300557-95-3

ethyl 5-amino-1-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B2913949
CAS No.: 300557-95-3
M. Wt: 343.41
InChI Key: NWQQAOLIWSPSOS-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₆H₁₇N₅O₂S Molecular Weight: 343.41 g/mol Monoisotopic Mass: 343.110296 Key Structural Features:

  • A pyrazole ring substituted with an amino group at position 5 and an ethyl carboxylate ester at position 2.
  • A fused cyclopenta[4,5]thieno[2,3-d]pyrimidine core with a methyl group at position 2. Identifiers: CAS RN 300557-95-3, ChemSpider ID 745663, MDL number MFCD01184184 .

Properties

IUPAC Name

ethyl 5-amino-1-(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-3-23-16(22)10-7-18-21(13(10)17)14-12-9-5-4-6-11(9)24-15(12)20-8(2)19-14/h7H,3-6,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQQAOLIWSPSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C3C4=C(CCC4)SC3=NC(=N2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-amino-1-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

1. Chemical Structure and Properties

The compound has the molecular formula C16H17N5O2SC_{16}H_{17}N_{5}O_{2}S and a molecular weight of approximately 343.41 g/mol. It is characterized by a complex heterocyclic structure that includes thieno[2,3-d]pyrimidine and pyrazole moieties, which are known to impart various biological activities.

2.1 Anticancer Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit potent anticancer properties. For instance, the compound has shown significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM)
HCT-116 (Colorectal)3.83
SW480 (Colorectal)11.94
SKOV3 (Ovarian)Not specified
U87 (Glioblastoma)Not specified
SKBR3 (Breast)Not specified

The anticancer mechanism is primarily attributed to its ability to inhibit the Epidermal Growth Factor Receptor (EGFR), which is crucial in tumor growth and proliferation .

2.2 Anti-inflammatory Activity

Compounds similar to ethyl 5-amino derivatives have been evaluated for their anti-inflammatory effects. Notably, some thienopyrimidine derivatives exhibited analgesic and anti-inflammatory activities superior to standard treatments like diclofenac sodium .

3. Structure-Activity Relationship (SAR)

The biological activity of ethyl 5-amino derivatives can be influenced by various structural modifications:

  • Substituents at the 2-position : The nature of substituents significantly affects anti-proliferative activity against cancer cell lines. Larger and lipophilic groups enhance cytotoxicity.
  • Core Structure : The presence of the cyclopenta[4,5]thieno[2,3-d]pyrimidine core is essential for maintaining high levels of activity against specific cancer types .

Case Study 1: Antitumor Efficacy

In a study assessing the efficacy of thieno[2,3-d]pyrimidine derivatives on NCI 60 cell lines, ethyl 5-amino derivatives demonstrated significant antitumor activity through PI3K inhibition pathways .

Case Study 2: Molecular Docking Studies

Molecular docking studies indicated that ethyl 5-amino compounds effectively bind to EGFR and PI3K, suggesting a mechanism for their anticancer effects. These findings were supported by in silico ADME studies that predicted favorable pharmacokinetic profiles .

5. Conclusion

This compound presents promising biological activities, particularly as an anticancer agent through EGFR inhibition and potential anti-inflammatory effects. Ongoing research into its structure-activity relationships will likely yield further insights into optimizing its therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Based Derivatives

a) 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a)
  • Molecular Formula : C₁₈H₁₄N₆O₂
  • Key Features: Combines a pyran ring with a pyrazole moiety and cyano groups.
  • Synthesis: Derived from malononitrile and ethyl cyanoacetate under reflux in 1,4-dioxane .
  • Comparison: The absence of a thieno-pyrimidine core and the presence of cyano groups differentiate its reactivity and solubility from the target compound.
b) Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b)
  • Molecular Formula : C₂₀H₁₉N₅O₄
  • Key Features : Similar to 11a but includes an ethyl carboxylate ester.
  • Comparison : The ester group aligns with the target compound, but the pyran scaffold instead of a pyrimidine-thiophene system may limit its biological target overlap .
c) Thiophene-Pyrazole Hybrids (7a, 7b)
  • Example: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)
  • Key Features : Thiophene linked to pyrazole via a carbonyl group.
  • Synthesis: Utilizes elemental sulfur and ethyl cyanoacetate, introducing sulfur-based reactivity .
  • Comparison: The thiophene-carboxylate moiety offers distinct electronic properties compared to the cyclopenta-thieno-pyrimidine core of the target compound .

Cyclopenta-Thieno-Pyrimidine Derivatives

a) 4-(4-Benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
  • CAS RN : 406201-36-3
  • Key Features: Retains the cyclopenta-thieno-pyrimidine core but substitutes the pyrazole with a benzylpiperazine group.
b) Ethyl 5-(2-((3-Allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
  • Molecular Formula : C₂₆H₂₈N₄O₄S₂
  • Key Features : Incorporates a pyrrole ring and an allyl-thioether group.

Thiazolo-Pyrimidine Derivatives

(E)-Ethyl 5-(4-(Dimethylamino)phenyl)-2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Molecular Formula : C₂₆H₃₁N₅O₃S
  • Molecular Weight : 493.6 g/mol
  • Key Features : Thiazolo-pyrimidine scaffold with a pyrazole methylene group.

Comparative Data Table

Compound Name / Identifier Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound (CAS 300557-95-3) C₁₆H₁₇N₅O₂S 343.41 Pyrazole, ethyl carboxylate, thieno-pyrimidine Kinase inhibition, drug discovery
11a C₁₈H₁₄N₆O₂ Not reported Pyrazole, cyano, pyran Antimicrobial agents
4-(4-Benzylpiperazin-1-yl)-... (CAS 406201-36-3) Not reported Not reported Benzylpiperazine, thieno-pyrimidine CNS-targeted therapies
Ethyl 5-(2-((3-Allyl-4-oxo-...) C₂₆H₂₈N₄O₄S₂ Not reported Pyrrole, allyl-thioether Enzyme modulation
Thiazolo-pyrimidine Derivative C₂₆H₃₁N₅O₃S 493.6 Thiazolo-pyrimidine, dimethylamino Photodynamic therapy

Key Findings and Implications

  • Structural Diversity: The target compound’s pyrazole-carboxylate and thieno-pyrimidine core differentiate it from analogs with pyran, thiophene, or benzylpiperazine groups.
  • Synthetic Flexibility: Reactions with malononitrile, ethyl cyanoacetate, or sulfur (e.g., ) highlight adaptable routes for modifying pyrazole derivatives.

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